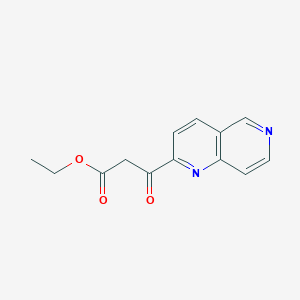

Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-2-18-13(17)7-12(16)11-4-3-9-8-14-6-5-10(9)15-11/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOPVBBKKBPEHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=NC2=C(C=C1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721766 | |

| Record name | Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338760-66-0 | |

| Record name | Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate

Abstract

This compound is a heterocyclic compound featuring a 1,6-naphthyridine core linked to a β-keto ester functional group. The 1,6-naphthyridine scaffold is a recognized pharmacophore present in numerous biologically active molecules, exhibiting properties ranging from anticancer to antimicrobial.[1][2] The β-keto ester moiety serves as a highly versatile synthetic handle, enabling a wide range of chemical transformations for the development of complex molecular architectures. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound, outlines a robust methodology for its synthesis via Crossed Claisen Condensation, and details the necessary protocols for its purification and structural characterization. By synthesizing established chemical principles with data from analogous structures, this document serves as a foundational resource for researchers in medicinal chemistry and drug development exploring the potential of novel 1,6-naphthyridine derivatives.

Introduction: A Scaffold of Therapeutic Promise

The confluence of a privileged heterocyclic scaffold with a versatile synthetic functional group defines the scientific interest in this compound. Understanding its properties is the first step toward unlocking its potential in drug discovery.

The 1,6-Naphthyridine Core

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are a cornerstone of medicinal chemistry.[3] The specific isomer, 1,6-naphthyridine, is a multivalent scaffold that, when appropriately substituted, gives rise to a wide array of bioactivities.[4] Derivatives have been investigated and developed as potent inhibitors for targets such as fibroblast growth factor receptor 4 (FGFR4) in cancer therapy and as potential anti-HIV agents.[5][6] The arrangement of nitrogen atoms in the 1,6-naphthyridine core influences its hydrogen bonding capacity, metabolic stability, and overall molecular geometry, making it an attractive framework for designing targeted therapeutics.

The β-Keto Ester: A Gateway to Molecular Diversity

The ethyl 3-oxo-propanoate portion of the molecule is a classic β-keto ester. This functional group is prized in organic synthesis for the reactivity of the central methylene group, which is flanked by two carbonyls. The protons on this carbon are acidic (pKa ≈ 11 in similar systems), facilitating deprotonation to form a stabilized enolate.[7] This enolate is a potent nucleophile, capable of undergoing a variety of carbon-carbon bond-forming reactions, making the parent molecule an ideal intermediate for building libraries of complex drug candidates.

Synthesis and Purification Strategy

As specific literature on the synthesis of this exact molecule is sparse, a robust protocol can be designed based on fundamental and reliable organic reactions. The most logical and efficient approach is a Crossed Claisen Condensation.

Synthetic Rationale: The Crossed Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base to form a β-keto ester.[8] A "crossed" variant involves two different esters. For a successful crossed Claisen condensation with a high yield of a single product, one of the ester partners should lack α-hydrogens, rendering it unable to self-condense.[9]

In this proposed synthesis, a non-enolizable ester, such as Ethyl 1,6-naphthyridine-2-carboxylate, serves as the electrophile. The enolizable partner, ethyl acetate, is deprotonated by a strong base to form the nucleophilic enolate. The choice of base is critical; sodium ethoxide is ideal as it matches the alkoxy group of the esters, preventing transesterification, a common side reaction that would lead to a mixture of products.[10] The reaction is driven to completion by the final deprotonation of the newly formed β-keto ester, which is more acidic than the starting alcohol, making this step thermodynamically favorable.[7]

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

Ethyl 1,6-naphthyridine-2-carboxylate

-

Ethyl acetate (anhydrous)

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactor Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

-

Reagent Charging: Under a positive pressure of nitrogen, charge the flask with sodium ethoxide (1.1 equivalents) and anhydrous toluene.

-

Enolate Formation: Add anhydrous ethyl acetate (3.0 equivalents) dropwise to the stirred suspension at room temperature. Heat the mixture to 50-60°C for 1 hour to ensure complete enolate formation.

-

Condensation: Dissolve Ethyl 1,6-naphthyridine-2-carboxylate (1.0 equivalent) in a minimal amount of anhydrous toluene and add it dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approx. 110°C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Quenching & Workup: Cool the mixture to 0°C in an ice bath. Slowly quench the reaction by adding 1 M HCl until the pH is approximately 6-7.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Caption: Workflow for the synthesis and purification of the target compound.

Recommended Protocol: Purification

The basic nitrogen atoms in the naphthyridine ring can interact strongly with the acidic silanol groups of a standard silica gel stationary phase, often leading to significant peak tailing and poor separation. To mitigate this, a modified approach is recommended.

Objective: To purify the crude product using column chromatography.

Materials:

-

Silica gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Triethylamine (TEA)

-

Crude this compound

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in a hexane/ethyl acetate mixture (95:5).

-

Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully load the solid sample onto the top of the packed column.

-

Elution: Begin elution with a mobile phase of Hexane:Ethyl Acetate (9:1). It is highly recommended to add 0.1% (v/v) triethylamine (TEA) to the mobile phase to mask active silanol sites and improve peak shape.

-

Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate over several column volumes.

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Structural Elucidation and Physicochemical Properties

A suite of analytical techniques is required to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known structure and spectroscopic principles for analogous compounds.

Spectroscopic and Physical Data

| Property | Predicted / Known Value |

| Molecular Formula | C₁₃H₁₂N₂O₃ |

| Molecular Weight | 244.25 g/mol |

| Appearance | Light Brown Solid |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.3-9.5 (m, 1H, Ar-H), 8.3-8.8 (m, 3H, Ar-H), 7.8-8.0 (m, 1H, Ar-H), 4.25 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 4.10 (s, 2H, -COCH₂CO-), 1.30 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 195.0 (C=O, ketone), 168.0 (C=O, ester), 155-120 (Ar-C), 62.0 (-OCH₂-), 46.0 (-COCH₂CO-), 14.1 (-CH₃) |

| Mass Spec (ESI+) | m/z: 245.09 [M+H]⁺, 267.07 [M+Na]⁺ |

| IR Spectroscopy (KBr) | ν (cm⁻¹): ~3050 (Ar C-H), ~2980 (Aliphatic C-H), ~1740 (C=O, ester), ~1690 (C=O, ketone), ~1600, 1580 (C=C, C=N) |

| UV-Vis (EtOH) | λₘₐₓ: ~280-340 nm (due to extended π-conjugation of the naphthyridine system) |

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the compound in methanol or acetonitrile.

-

Acquisition: Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer and acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

Caption: Standard workflow for the analytical characterization of the title compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile intermediate. The β-keto ester functionality is a launchpad for constructing a diverse range of more complex heterocyclic systems, a strategy often employed in medicinal chemistry to explore a wider chemical space and optimize pharmacological activity.

Potential Synthetic Transformations:

-

Knorr Pyrrole Synthesis: Reaction with an α-amino ketone to construct substituted pyrroles.

-

Hantzsch Pyridine Synthesis: Condensation with an aldehyde and a β-enaminone to form dihydropyridine derivatives, which can be oxidized to pyridines.

-

Pyrazolone Formation: Reaction with hydrazine derivatives to yield pyrazolones, another important class of bioactive heterocycles.

-

Alkylation/Acylation: The acidic methylene protons can be easily removed to form an enolate, which can be alkylated or acylated to introduce further diversity.

Caption: Synthetic utility of the title compound as a versatile intermediate.

Conclusion

This compound represents a molecule of significant strategic importance for synthetic and medicinal chemists. While detailed experimental data on this specific compound is not widely published, its structure allows for reliable prediction of its physicochemical properties and the formulation of robust synthetic and analytical protocols. Its synthesis is readily achievable through a Crossed Claisen Condensation, and its characterization can be accomplished using standard spectroscopic techniques. The dual functionality of a proven bioactive naphthyridine core and a versatile β-keto ester handle makes this compound a valuable building block for the discovery of next-generation therapeutics.

References

- Benchchem. Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers.

-

Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. (2014). Available from: [Link]

-

Organic Chemistry Portal. Claisen Condensation. Available from: [Link]

-

Wikipedia. Claisen condensation. Available from: [Link]

-

JoVE. Esters to β-Ketoesters: Claisen Condensation Overview. (2023). Available from: [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. (2020). Available from: [Link]

-

ResearchGate. 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. Available from: [Link]

-

ACS Publications. Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Available from: [Link]

-

PubMed Central. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2025). Available from: [Link]

-

PubMed. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. (2023). Available from: [Link]

-

Royal Society of Chemistry. discovery and SAR study of 1H-imidazo[4,5-h][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Available from: [Link]

-

MDPI. Molecular Recognition Studies on Naphthyridine Derivatives. Available from: [Link]

-

MDPI. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Available from: [Link]

-

ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). Available from: [Link]

- Benchchem. Identification and characterization of byproducts in 1,8-naphthyridine synthesis.

-

RSC Publishing. 4 - RSC Medicinal Chemistry. Available from: [Link]

-

RSC Publishing. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). Available from: [Link]

-

PubMed Central. Molecular Recognition Studies on Naphthyridine Derivatives. Available from: [Link]

-

Wiley. THE NAPHTHYRIDINES. Available from: [Link]

-

PubMed. Design, Synthesis and Evaluation of Pyridine-Based Chromatographic Adsorbents for Antibody Purification. (2014). Available from: [Link]

- Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 4. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Claisen condensation - Wikipedia [en.wikipedia.org]

- 9. Claisen Condensation [organic-chemistry.org]

- 10. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages high-quality predicted spectroscopic data to provide a detailed interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra. The methodologies for spectral prediction and the rationale behind the interpretation of the data are discussed in depth. Furthermore, this guide outlines detailed, field-proven experimental protocols for the synthesis of this class of molecule and the acquisition of its spectroscopic data, ensuring scientific integrity and reproducibility. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of the structural characterization of this and structurally related compounds.

Introduction

This compound (C₁₃H₁₂N₂O₃, Mol. Wt.: 244.25 g/mol ) is a heterocyclic compound featuring a 1,6-naphthyridine core linked to a β-keto ester functional group. The 1,6-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The β-keto ester moiety is a versatile synthetic intermediate, allowing for a wide range of chemical transformations. The combination of these two functionalities in a single molecule makes this compound a compound of significant interest for the development of novel therapeutic agents.

Accurate structural elucidation is the cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity and purity of a synthesized compound. This guide provides a detailed analysis of the predicted spectroscopic data for this compound, offering a virtual roadmap for its characterization.

Molecular Structure and Predicted Spectroscopic Data

The structural integrity of a molecule is unequivocally established through the meticulous analysis of its spectroscopic data. In the absence of published experimental spectra for this compound, we present high-quality predicted data. These predictions are generated using validated computational models that provide a reliable foundation for spectral interpretation.

Figure 1: Molecular Structure of this compound

A 2D representation of the title compound with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR data provides valuable insights into the electronic environment of the protons in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.25 | s | 1H | H-5 |

| 8.60 | d | 1H | H-7 |

| 8.30 | d | 1H | H-4 |

| 7.85 | d | 1H | H-8 |

| 7.60 | d | 1H | H-3 |

| 4.30 | q | 2H | H-13 |

| 4.10 | s | 2H | H-10 |

| 1.35 | t | 3H | H-14 |

Interpretation:

The predicted ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the 1,6-naphthyridine ring system and the aliphatic protons of the ethyl ester group. The downfield chemical shifts of the naphthyridine protons (7.60-9.25 ppm) are characteristic of aromatic systems containing electronegative nitrogen atoms. The singlet at 9.25 ppm is assigned to H-5, which is deshielded by the adjacent nitrogen (N-6). The doublets observed for H-3, H-4, H-7, and H-8 are consistent with ortho-coupling within the pyridine rings.

The ethyl group of the ester displays a characteristic quartet at 4.30 ppm for the methylene protons (H-13) and a triplet at 1.35 ppm for the methyl protons (H-14), arising from coupling to each other. The singlet at 4.10 ppm is assigned to the active methylene protons (H-10) situated between the two carbonyl groups. The acidity of these protons can lead to keto-enol tautomerism, which may result in the appearance of additional, smaller signals in an experimental spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 195.2 | C-9 |

| 168.0 | C-11 |

| 155.1 | C-2 |

| 152.8 | C-8a |

| 148.5 | C-5 |

| 138.2 | C-7 |

| 124.5 | C-4a |

| 122.1 | C-4 |

| 120.9 | C-3 |

| 118.6 | C-8 |

| 62.3 | C-13 |

| 46.5 | C-10 |

| 14.1 | C-14 |

Interpretation:

The predicted ¹³C NMR spectrum shows 13 distinct signals, corresponding to the 13 unique carbon atoms in the molecule. The signals for the two carbonyl carbons, C-9 (keto) and C-11 (ester), are observed at the most downfield positions (195.2 and 168.0 ppm, respectively), which is characteristic for these functional groups. The carbon atoms of the 1,6-naphthyridine ring appear in the aromatic region (118.6-155.1 ppm). The aliphatic carbons of the ethyl ester (C-13 and C-14) and the active methylene carbon (C-10) are found in the upfield region of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The predicted FT-IR spectrum indicates the presence of key functional groups through their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1745 | Strong | C=O stretch (ester) |

| 1690 | Strong | C=O stretch (keto) |

| 1600-1450 | Medium-Strong | C=C and C=N stretch (aromatic ring) |

| 1250 | Strong | C-O stretch (ester) |

Interpretation:

The predicted IR spectrum is dominated by strong absorption bands corresponding to the two carbonyl groups. The ester C=O stretch is predicted around 1745 cm⁻¹, while the ketone C=O stretch is expected at a slightly lower wavenumber, around 1690 cm⁻¹. The region between 1600 cm⁻¹ and 1450 cm⁻¹ will contain multiple bands due to the C=C and C=N stretching vibrations of the 1,6-naphthyridine ring. The aromatic and aliphatic C-H stretching vibrations are predicted in their expected regions, above and below 3000 cm⁻¹, respectively. A strong band around 1250 cm⁻¹ is indicative of the C-O stretching of the ester group.

Mass Spectrometry (MS)

The predicted mass spectrum provides information about the molecular weight and potential fragmentation patterns of the molecule under electron ionization (EI).

Predicted Molecular Ion: [M]⁺ = m/z 244

Major Predicted Fragments:

-

m/z 215: Loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion.

-

m/z 199: Loss of a carboxyl group (•COOCH₂CH₃) from the molecular ion.

-

m/z 171: Subsequent loss of carbon monoxide (CO) from the m/z 199 fragment.

-

m/z 130: Represents the 1,6-naphthyridine cation radical.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway

A simplified diagram of the predicted major fragmentation pathways.

Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z 244, corresponding to the molecular weight of the compound. The fragmentation pattern will likely be dominated by cleavages adjacent to the carbonyl groups. The loss of the ethoxy group to form a fragment at m/z 199 is a common fragmentation pathway for ethyl esters. Further fragmentation of this ion by loss of CO would lead to a fragment at m/z 171. A significant peak at m/z 130, corresponding to the stable 1,6-naphthyridine cation radical, is also anticipated.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and spectroscopic analysis of this compound. These are generalized procedures and may require optimization for specific laboratory conditions.

Synthesis via Claisen Condensation

A plausible synthetic route to the title compound involves a Claisen condensation between a suitable 2-acetyl-1,6-naphthyridine precursor and diethyl carbonate.

Step-by-Step Methodology:

-

Preparation of the Alkoxide Base: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium metal (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a solution of 2-acetyl-1,6-naphthyridine (1.0 equivalent) in anhydrous diethyl carbonate (used as both reactant and solvent).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Data Acquisition

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[1]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically employed.

3.2.2. FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

3.2.3. Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable volatile solvent for injection into a system coupled with a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.[3]

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300, to detect the molecular ion and significant fragment ions.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. The analysis of the predicted ¹H NMR, ¹³C NMR, FT-IR, and mass spectra offers a solid foundation for the structural verification of this compound. The provided experimental protocols for synthesis and data acquisition are based on established and reliable methodologies, ensuring a high degree of scientific rigor. This guide serves as a valuable resource for chemists and researchers, facilitating the synthesis and characterization of this and other novel heterocyclic compounds with potential applications in drug discovery and development.

References

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved January 20, 2026, from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved January 20, 2026, from [Link]

-

CFM-ID. (n.d.). Spectra Prediction. Retrieved January 20, 2026, from [Link]

-

López-Cara, L., et al. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 25(18), 4236. [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (2023). Claisen condensation. Retrieved January 20, 2026, from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 20, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3][4][5] The 1,6-naphthyridine scaffold is a recognized pharmacophore present in numerous biologically active molecules, making a thorough understanding of the physicochemical properties of its derivatives essential for their advancement as potential therapeutic agents.[3][5] This document outlines detailed, field-proven protocols for determining thermodynamic solubility and assessing stability under various stress conditions, as mandated by international regulatory guidelines.[6][7][8][9] Methodologies are presented not merely as procedural steps but are grounded in the causal scientific principles that govern experimental design, ensuring a self-validating and robust approach to data generation. All quantitative analysis is predicated on the development of a rigorous, stability-indicating HPLC method, the framework for which is also detailed herein.[10][11][12]

Introduction and Molecular Overview

This compound is a derivative of the 1,6-naphthyridine bicyclic system.[5] Such nitrogen-containing heterocyclic structures are of significant interest in pharmaceutical research due to their diverse biological activities.[1][3][4] The solubility and stability of a drug candidate are critical, non-negotiable parameters that profoundly influence its entire development lifecycle—from formulation and manufacturing to in vivo bioavailability and shelf-life.[6][13][14] Poor aqueous solubility can lead to erratic absorption and low exposure, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products.

This guide provides the necessary theoretical background and practical, step-by-step protocols for a full preliminary assessment of these key attributes.

Molecular Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value (Predicted/Known) | Source |

| CAS Number | 338760-66-0 | [15][16] |

| Molecular Formula | C13H12N2O3 | [16] |

| Molecular Weight | 244.25 g/mol | [16] |

| pKa (Predicted) | 7.54 ± 0.46 | [16] |

| Boiling Point (Predicted) | 386.0 ± 27.0 °C | [16] |

| Density (Predicted) | 1.30 ± 0.06 g/cm³ | [16] |

Analytical Method Development: The Foundation of Accurate Assessment

Reliable solubility and stability data are entirely dependent on an analytical method that can accurately quantify the active pharmaceutical ingredient (API) without interference from impurities, degradants, or excipients.[10][17] A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose.[11][12][18]

Causality in Method Design

The objective is to develop a method that separates the parent compound from all potential degradation products generated during forced degradation studies.[6][10] Reversed-phase HPLC (RP-HPLC) with UV detection is the most common and robust approach for chromophoric small molecules like the topic compound.[10][11]

-

Column Selection: A C18 stationary phase is the workhorse of RP-HPLC, offering excellent hydrophobic retention for a wide range of molecules. A column with end-capping will minimize peak tailing for the basic nitrogen atoms in the naphthyridine ring.

-

Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate) and an organic solvent (acetonitrile or methanol) is necessary.[11] A gradient is crucial for stability-indicating methods as it ensures that both early-eluting polar degradants and late-eluting non-polar impurities are resolved from the parent peak within a reasonable run time.[10]

-

pH Control: The pKa of the molecule is predicted to be around 7.54.[16] Therefore, controlling the mobile phase pH is critical. A pH of ~3.0 will ensure the pyridine-like nitrogens are protonated, leading to consistent retention and good peak shape. A pH of ~8.5 would render them neutral. Exploring both low and high pH conditions is a key strategy in method development to maximize selectivity.[17]

-

Detection: The conjugated aromatic system of the naphthyridine ring is expected to have a strong UV absorbance. A photodiode array (PDA) detector should be used to determine the wavelength of maximum absorbance (λ-max) and to assess peak purity.

Protocol: Stability-Indicating HPLC Method Development

-

System Preparation: Configure an HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

-

Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent). Maintain column temperature at 30°C.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

Start at 5% B.

-

Linear ramp to 95% B over 15 minutes.

-

Hold at 95% B for 3 minutes.

-

Return to 5% B over 1 minute.

-

Equilibrate at 5% B for 6 minutes.

-

Rationale: This generic gradient provides a broad scouting run to separate compounds of varying polarity.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: Monitor at the λ-max of the parent compound (determined by initial injection, likely in the 250-320 nm range) and collect spectra from 200-400 nm to assess for co-eluting peaks.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO and dilute to ~50 µg/mL with 50:50 Acetonitrile:Water.

-

Forced Degradation Samples: Inject samples from the forced degradation studies (Section 4) to confirm the method's ability to separate degradants from the parent peak. The method is deemed "stability-indicating" if all degradation peaks are baseline-resolved from the parent API peak.[10][17]

Thermodynamic Solubility Assessment

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium. The shake-flask method is the gold standard for this determination due to its reliability.[19]

Causality in Experimental Design

The goal is to ensure that a true equilibrium between the undissolved solid and the saturated solution is achieved.

-

Excess Solid: A sufficient excess of the solid compound is added to ensure that the solution becomes saturated and remains so, even with minor temperature fluctuations.

-

Equilibration Time: Agitation for a prolonged period (e.g., 24-48 hours) is necessary to ensure the dissolution process has reached equilibrium.[14][19] Shorter times may result in an underestimation of solubility (kinetic solubility).[19]

-

pH Control: Since the compound has a basic pKa, its solubility will be highly pH-dependent. Solubility must be assessed in buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate conditions in the gastrointestinal tract.

-

Phase Separation: After equilibration, the undissolved solid must be completely removed without disturbing the equilibrium. Centrifugation followed by filtration of the supernatant is a robust method to achieve this.

Protocol: Shake-Flask Solubility Determination

-

Buffer Preparation: Prepare buffers of desired pH values (e.g., 0.1 N HCl for pH 1.2; acetate buffer for pH 4.5; phosphate buffers for pH 6.8 and 7.4).

-

Sample Addition: Add an excess of solid this compound (e.g., ~2 mg) to 1 mL of each buffer in duplicate in glass vials. The solid should be visible at the end of the experiment.

-

Equilibration: Seal the vials and place them in a shaker or rotator set at room temperature (25°C) for 24 hours to reach equilibrium.[19]

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm PVDF filter to remove any remaining particulates.

-

Quantification: Dilute the filtered supernatant with the HPLC mobile phase and quantify the concentration against a standard calibration curve using the validated stability-indicating HPLC method (Section 2.2).

Table 2: Example Data Presentation for Solubility

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| 0.1 N HCl | 1.2 | 25 | Data | Data |

| Acetate Buffer | 4.5 | 25 | Data | Data |

| Phosphate Buffer | 6.8 | 25 | Data | Data |

| Phosphate Buffer | 7.4 | 25 | Data | Data |

| Water | ~7.0 | 25 | Data | Data |

| DMSO | N/A | 25 | Data | Data |

Chemical Stability and Forced Degradation

Forced degradation, or stress testing, is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[6][20] The studies intentionally expose the drug substance to conditions more severe than accelerated stability testing.[6][21] Regulatory guidelines, such as ICH Q1A(R2), provide the framework for these studies.[7][8][22][23]

Causality in Stress Conditions

The choice of stressors is designed to mimic the conditions a drug substance might encounter during its lifecycle and to probe its intrinsic chemical liabilities. A target degradation of 5-20% is generally recommended to ensure that the primary degradation pathways are observed without overly complex secondary degradation.[20][21]

-

Hydrolysis: The ester functional group in the molecule is a prime candidate for hydrolysis under both acidic and basic conditions. This stress test evaluates the molecule's stability in aqueous environments.

-

Oxidation: The electron-rich naphthyridine ring system may be susceptible to oxidation. Hydrogen peroxide is a common and effective oxidizing agent for this purpose.

-

Photostability: Many aromatic heterocyclic compounds are light-sensitive. ICH Q1B guidelines specify conditions for photostability testing to assess degradation upon exposure to UV and visible light.[20]

-

Thermal Degradation: High temperature is used to accelerate solid-state degradation reactions. This provides insight into the stability of the bulk material during storage and transport.[20]

Protocol: Forced Degradation Studies

For each condition, a parallel control sample (protected from the stressor) should be analyzed.

-

Acid Hydrolysis:

-

Dissolve the compound in a solution of 0.1 N HCl to a final concentration of ~1 mg/mL.

-

Heat at 60°C for up to 7 days.[21]

-

Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours, 7 days).

-

Neutralize with an equivalent amount of NaOH, dilute, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Dissolve the compound in a solution of 0.1 N NaOH to a final concentration of ~1 mg/mL.

-

Keep at room temperature.

-

Withdraw aliquots at various time points (e.g., 30 mins, 1, 2, 4, 8 hours). Base-catalyzed ester hydrolysis is typically much faster than acid-catalyzed.

-

Neutralize with an equivalent amount of HCl, dilute, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of 3% hydrogen peroxide to a final concentration of ~1 mg/mL.

-

Keep at room temperature and protected from light for up to 48 hours.

-

Withdraw aliquots at various time points, dilute, and analyze by HPLC.

-

-

Thermal Degradation (Solid State):

-

Place a thin layer of the solid compound in a vial.

-

Heat in an oven at a temperature above the accelerated testing condition (e.g., 80°C) for 7 days.[20]

-

At specified time points, withdraw a sample, dissolve in solvent, dilute, and analyze by HPLC.

-

-

Photostability (Solid State):

-

Expose the solid compound to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[20]

-

Analyze the sample by HPLC. A control sample should be kept in the dark under the same temperature conditions.

-

Visualization of Workflows and Data

Visual diagrams are essential for clearly communicating complex experimental processes and relationships.

Experimental Workflow Diagram

Caption: Workflow for solubility and stability characterization.

Potential Hydrolytic Degradation Pathway

Caption: Postulated hydrolytic degradation of the ester moiety.

Conclusion

This guide establishes a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By adhering to these detailed protocols, researchers and drug development professionals can generate high-quality, reliable data essential for making informed decisions in the progression of this, or any similar, new chemical entity. The emphasis on understanding the causality behind experimental design, coupled with the implementation of a validated, stability-indicating analytical method, ensures the integrity and trustworthiness of the results. This foundational characterization is a critical step in de-risking a compound and paving the way for successful formulation and clinical development.

References

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

-

Synthesis, Reactions, and Biological Activity of Benzo[h][7][10]naphthyridine Derivatives. Molecules. Available from: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]

-

FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available from: [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

-

ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available from: [Link]

-

Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Available from: [Link]

-

One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. Available from: [Link]

-

(PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. Available from: [Link]

-

Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. Available from: [Link]

-

Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. Available from: [Link]

-

Stability-Indicating HPLC Method Development. VŠCHT Praha. Available from: [Link]

-

Forced Degradation Studies. MedCrave online. Available from: [Link]

-

Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available from: [Link]

-

ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. Available from: [Link]

-

FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link]

-

Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect. Available from: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available from: [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. Available from: [Link]

-

Stability Indicating HPLC Method Development: A Review. Semantic Scholar. Available from: [Link]

-

Shake-Flask Solubility Assay. Bienta. Available from: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate. PubChem. Available from: [Link]

-

Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo(d)imidazole-5-carboxamido)propanoate hydrochloride. PubChem. Available from: [Link]

Sources

- 1. Synthesis, Reactions, and Biological Activity of Benzo[<i>h</i>][1,6]naphthyridine Derivatives - ProQuest [proquest.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 9. ICH Official web site : ICH [ich.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. irjpms.com [irjpms.com]

- 12. researchgate.net [researchgate.net]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 15. 338760-66-0 CAS MSDS (ETHYL 3-[1,6]NAPHTHYRIDIN-2-YL-3-OXO-PROPIONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. ETHYL 3-[1,6]NAPHTHYRIDIN-2-YL-3-OXO-PROPIONATE | 338760-66-0 [amp.chemicalbook.com]

- 17. web.vscht.cz [web.vscht.cz]

- 18. semanticscholar.org [semanticscholar.org]

- 19. enamine.net [enamine.net]

- 20. pharmtech.com [pharmtech.com]

- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 22. ikev.org [ikev.org]

- 23. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

The 1,6-Naphthyridine Scaffold: A Privileged Motif in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of biologically active molecules with therapeutic potential across various disease areas. This technical guide provides a comprehensive overview of the significant biological activities of 1,6-naphthyridine derivatives, with a focus on their anticancer, antiviral, anti-inflammatory, and neurological applications. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols to provide a valuable resource for researchers in the field.

Anticancer Activities: Targeting the Hallmarks of Cancer

1,6-Naphthyridine derivatives have demonstrated potent anticancer activities through diverse mechanisms, including the inhibition of key enzymes involved in DNA replication and cell signaling, as well as the induction of apoptosis.[1][2]

Mechanism of Action: Topoisomerase I Inhibition

A significant number of dibenzo[c,h][3][4]naphthyridine derivatives exert their anticancer effects by targeting topoisomerase I (Top1), a crucial enzyme responsible for relaxing DNA supercoiling during replication and transcription.[5][6][7] These compounds intercalate into the DNA-Top1 cleavage complex, stabilizing it and preventing the re-ligation of the DNA strand.[8] This leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[8]

Illustrative Signaling Pathway: Topoisomerase I Inhibition

Caption: Mechanism of Topoisomerase I inhibition by 1,6-naphthyridine derivatives.

Mechanism of Action: Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several 1,6-naphthyridine derivatives have been developed as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4), AXL receptor tyrosine kinase, and c-Met.[9][10][11]

-

FGFR4 Inhibition: Aberrant FGFR4 signaling is implicated in the development of several cancers, including colorectal cancer.[9] Certain 1,6-naphthyridine-2-one derivatives have been identified as potent and selective FGFR4 inhibitors, disrupting downstream signaling pathways and exhibiting significant cytotoxic effects against colorectal cancer cell lines.[9]

-

AXL and c-Met Inhibition: The AXL and c-Met receptor tyrosine kinases are involved in cancer cell proliferation, invasion, and metastasis.[12][13] 1,6-Naphthyridinone-based compounds have been designed as inhibitors of these kinases, demonstrating promising antitumor activity.[10][11]

Illustrative Signaling Pathway: FGFR4 Inhibition in Cancer

Caption: Inhibition of the FGFR4 signaling pathway by 1,6-naphthyridine derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected 1,6-naphthyridine derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 16 | HeLa (Cervical) | 0.7 | [14] |

| 16 | HL-60 (Leukemia) | 0.1 | [14] |

| 16 | PC-3 (Prostate) | 5.1 | [14] |

| 14 | HeLa (Cervical) | 2.6 | [1] |

| 15 | HeLa (Cervical) | 2.3 | [1] |

| 17a | MOLT-3 (Leukemia) | 9.1 ± 2.0 | [15] |

| 17a | HeLa (Cervical) | 13.2 ± 0.7 | [15] |

| 17a | HL-60 (Leukemia) | 8.9 ± 2.2 | [15] |

| 5b | MCF-7 (Breast) | 11.25 ± 0.09 | [16] |

| 5e | MCF-7 (Breast) | 13.45 ± 0.09 | [16] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of 1,6-naphthyridine derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][17]

-

Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 1,6-naphthyridine derivatives in culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antiviral Activities: Combating Viral Infections

Certain 1,6-naphthyridine derivatives have shown potent antiviral activity, particularly against human cytomegalovirus (HCMV), a member of the herpesvirus family.[3][12][13]

Mechanism of Action: Inhibition of Viral Replication

The precise mechanism of action against HCMV is still under investigation, but studies suggest that these compounds interfere with events at the early and late stages of viral replication.[3][13] Some derivatives have been shown to inhibit the endonuclease activity of pUL89, a key enzyme involved in viral genome packaging and cleavage.[15] Time-of-addition studies have indicated that the anti-HCMV activity is lost when the compounds are added late in the infection cycle, supporting the hypothesis that they target early and late viral replication events.[3][13]

Illustrative Workflow: Antiviral Plaque Reduction Assay

Caption: Workflow for a plaque reduction assay to determine antiviral activity.

Quantitative Data: Anti-HCMV Activity

The following table presents the 50% inhibitory concentration (IC50) of a representative 1,6-naphthyridine derivative against different strains of HCMV.

| Compound | HCMV Strain | Cell Line | IC50 (µM) | Reference |

| A1 | AD169 | Hs68 | 0.02 | [18] |

| A1 | Towne | HFF | 0.04 | [18] |

| B2 | AD169 | Hs68 | 0.2 | [18] |

| B2 | Towne | HFF | 0.5 | [18] |

Note: Compound A1 is a 1,6-naphthyridine derivative, and B2 is a related dihydroisoquinoline derivative.

Experimental Protocol: Plaque Reduction Assay for HCMV

This protocol describes the plaque reduction assay used to determine the anti-HCMV activity of 1,6-naphthyridine derivatives.[19][20]

-

Cell Culture: Plate human foreskin fibroblasts (HFF) in 24-well plates and grow to confluence.

-

Virus Inoculation: Infect the cell monolayers with a known titer of HCMV (e.g., Towne or AD169 strain) for 90 minutes at 37°C.

-

Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing various concentrations of the test compound and 0.5% methylcellulose.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-10 days until plaques are visible in the control wells.

-

Plaque Visualization: Fix the cells with 10% formalin and stain with 0.1% crystal violet.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the IC50 value from the dose-response curve.

Anti-inflammatory Activities: Modulating the Immune Response

1,6-Naphthyridine derivatives have demonstrated significant anti-inflammatory properties by modulating the production of pro-inflammatory cytokines.[21]

Mechanism of Action: Cytokine Inhibition

The anti-inflammatory effects of these compounds are largely attributed to their ability to inhibit the production of key pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[22][23] This inhibition is often mediated through the modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[12][24]

Illustrative Signaling Pathway: NF-κB in Inflammation

Caption: The NF-κB signaling pathway and its inhibition by 1,6-naphthyridine derivatives.

Quantitative Data: Anti-inflammatory Activity

The following table shows the inhibitory effect of a 1,6-naphthyridine derivative on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).

| Compound | Cytokine | Inhibition (%) at 2µM | Reference |

| 12,13-dehydrosophoridine | TNF-α | 43.18 | [21] |

| 12,13-dehydrosophoridine | IL-6 | 34.79 | [21] |

Experimental Protocol: Cytokine Quantification by ELISA

This protocol describes the quantification of pro-inflammatory cytokines in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).[11][18][25][26]

-

Cell Stimulation: Culture RAW 264.7 macrophages in a 24-well plate. Pre-treat the cells with various concentrations of the 1,6-naphthyridine derivative for 1 hour.

-

LPS Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

-

Add the collected supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours.

-

Add a biotinylated detection antibody and incubate for 1 hour.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.

-

Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.

-

-

Data Analysis: Measure the absorbance at 450 nm and calculate the cytokine concentration in the samples based on the standard curve.

Neurological Activities: Targeting CNS Disorders

Derivatives of the 1,6-naphthyridine scaffold have also shown potential in the treatment of neurological disorders, primarily through the inhibition of monoamine oxidase B (MAO-B).[25][27]

Mechanism of Action: MAO-B Inhibition

MAO-B is an enzyme responsible for the degradation of dopamine in the brain.[28][29] Inhibition of MAO-B increases the levels of dopamine, which can be beneficial in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons.[25][30] Certain 1,2,3,4-tetrahydrobenzo[b][3][4]naphthyridine derivatives have been identified as potent and selective MAO-B inhibitors.[27]

Illustrative Pathway: MAO-B Inhibition and Dopamine Metabolism

Caption: Mechanism of MAO-B inhibition by 1,6-naphthyridine derivatives.

Quantitative Data: MAO-B Inhibitory Activity

The following table shows the IC50 values of selected 1,2,3,4-tetrahydrobenzo[b][3][4]naphthyridine derivatives against MAO-B.

| Compound | MAO-B IC50 (µM) | Reference |

| 5g | 1.35 | [27] |

| Pargyline (Reference) | 1.00 | [27] |

Experimental Protocol: MAO-B Inhibition Assay

This protocol describes a fluorometric assay to determine the MAO-B inhibitory activity of 1,6-naphthyridine derivatives.[29][31][32]

-

Reagent Preparation: Prepare solutions of recombinant human MAO-B enzyme, a suitable substrate (e.g., kynuramine), a fluorogenic probe (e.g., Amplex Red), and horseradish peroxidase (HRP) in an appropriate assay buffer.

-

Inhibitor Incubation: In a 96-well plate, add the MAO-B enzyme and various concentrations of the test compound or a reference inhibitor (e.g., selegiline). Incubate for 10-15 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding a mixture of the substrate, Amplex Red, and HRP to each well.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/590 nm) at regular intervals for 30-60 minutes using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the no-inhibitor control and calculate the IC50 value.

Conclusion and Future Perspectives

The 1,6-naphthyridine scaffold has proven to be a versatile and valuable starting point for the design of novel therapeutic agents. The diverse biological activities, coupled with the potential for synthetic modification, make this heterocyclic system a continuing area of interest for drug discovery and development. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation of novel biological targets will undoubtedly lead to the discovery of new and improved 1,6-naphthyridine-based drugs for the treatment of a wide range of human diseases. Several 1,6-naphthyridine derivatives have already entered clinical trials for cancer chemotherapy, highlighting their significant therapeutic potential.[24][33]

References

-

Liu, H. et al. (2020). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 331, 127303. [Link]

-

Gaudet, S. et al. (2025). AXL Receptor Tyrosine Kinase as a Promising Therapeutic Target Directing Multiple Aspects of Cancer Progression and Metastasis. Cancers, 17(1), 123. [Link]

-

Kiselev, E. et al. (2010). Design, Synthesis and Evaluation of Dibenzo[c,h][3][4]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry, 53(24), 8716-8726. [Link]

-

Kiselev, E. et al. (2010). Design, Synthesis, and Evaluation of Dibenzo[c,h][3][4]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry, 53(24), 8716-8726. [Link]

-

Roche. (2025). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Promega. (2025). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Christensen, J. G. et al. (2007). Targeting the c-Met signaling pathway in cancer. Cancer Letters, 255(1), 1-26. [Link]

-

Kiselev, E. et al. (2010). Design, synthesis, and evaluation of dibenzo[c,h][3][4]naphthyridines as topoisomerase I inhibitors and potential anticancer agents. Journal of Medicinal Chemistry, 53(24), 8716-8726. [Link]

-

Evotec. (2025). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

-

BPS Bioscience. (2025). FGFR4 Kinase Assay Kit. [Link]

-

Zhuo, L. et al. (2025). AXL signaling in cancer: from molecular insights to targeted therapies. Signal Transduction and Targeted Therapy, 10(1), 37. [Link]

-

Sancineto, L. et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. RSC Medicinal Chemistry, 16, 1-13. [Link]

-

Li, X. et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 259, 115703. [Link]

-

Kulikova, L. N. et al. (2023). Synthesis of Novel Benzo[b][3][4]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1644. [Link]

-

Creative Diagnostics. (2025). The NF-kB Signaling Pathway. [Link]

-

Madaan, A. et al. (2013). Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 606-613. [Link]

-

Drew, W. L. et al. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Clinical and Vaccine Immunology, 2(4), 402-407. [Link]

-

Chabowska, G. et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

-

Lavanya, M. et al. (2021). 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. ResearchGate. [Link]

-

Wang, J. et al. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry, 192, 112174. [Link]

-

Collins, K. A. et al. (2021). The human cytomegalovirus decathlon: Ten critical replication events provide opportunities for restriction. Frontiers in Cellular and Infection Microbiology, 11, 709671. [Link]

-

Madaan, A. et al. (2013). Anti-inflammatory activity of a naphthyridine derivative... International Immunopharmacology, 15(3), 606-613. [Link]

-

Hwang, Y. J. et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517-523. [Link]

-

Sharma, P. et al. (2020). Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR stud. Journal of Applied Pharmaceutical Science, 10(10), 001-010. [Link]

-

Wikipedia. (2025). Topoisomerase. [Link]

-

Synapse. (2024). What are MAO-B inhibitors and how do they work?. [Link]

-

Cristea, I. M. et al. (2015). The life cycle and pathogenesis of human cytomegalovirus infection: lessons from proteomics. Journal of Proteomics, 127(Pt B), 305-314. [Link]

-

Bédard, J. et al. (2000). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 44(4), 929-937. [Link]

-

Lavanya, M. et al. (2021). 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. ResearchGate. [Link]

-

Hwang, Y. J. et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523. [Link]

-

Calabresi, P. et al. (2021). Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. Neural Regeneration Research, 16(12), 2351-2358. [Link]

-

Işık, S. et al. (2021). Monoamine Oxidase-B (MAO-B) Inhibitors in the Treatment of Alzheimer's and Parkinson's Disease. Mini-Reviews in Medicinal Chemistry, 21(13), 1744-1763. [Link]

-

Gatto, B. et al. (1996). Mechanism of action of DNA topoisomerase inhibitors. Pharmacology & Therapeutics, 72(2), 145-164. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Topoisomerase Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Finberg, J. P. M. (2024). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration, 2, 1-13. [Link]

-

Finberg, J. P. M. & Youdim, M. B. H. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Journal of Parkinson's Disease, 11(s1), S45-S57. [Link]

-

Kumar, A. et al. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of[3][17]-Naphthyridine Derivatives as Potential Anticancer and. Polycyclic Aromatic Compounds, 1-18. [Link]

-

Pradit, K. et al. (2022). Antiviral Activity of Micafungin and Its Derivatives against SARS-CoV-2 RNA Replication. Viruses, 14(10), 2201. [Link]

-

Bédard, J. et al. (2000). Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. Antimicrobial Agents and Chemotherapy, 44(4), 929-937. [Link]

-

Li, X. et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 259, 115703. [Link]

Sources

- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 7. openaccessebooks.com [openaccessebooks.com]

- 8. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AXL Receptor Tyrosine Kinase as a Promising Therapeutic Target Directing Multiple Aspects of Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. scispace.com [scispace.com]

- 18. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Monoamine Oxidase-B (MAO-B) Inhibitors in the Treatment of Alzheimer's and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. An Update on Current Antiviral Strategies to Combat Human Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 28. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]

- 29. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 30. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 31. mdpi.com [mdpi.com]

- 32. The human cytomegalovirus decathlon: Ten critical replication events provide opportunities for restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 33. aacrjournals.org [aacrjournals.org]

Preamble: Decoding the Therapeutic Potential of Naphthyridine Scaffolds

An In-Depth Technical Guide to the Mechanism of Action of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate

The 1,6-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Its rigid, planar structure and the presence of nitrogen atoms allow for diverse molecular interactions, making it an attractive starting point for the design of novel therapeutics. Derivatives of this scaffold have been explored for their potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents. The introduction of a 3-oxo-3-(substituted)propanoate side chain, as seen in this compound, offers additional points for molecular recognition and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive, hypothesis-driven framework for elucidating the mechanism of action of this compound. Given the novelty of this specific molecule, we will leverage the known activities of structurally related 1,6-naphthyridine derivatives to propose a plausible molecular target and provide detailed protocols for its experimental validation. This approach serves as a practical roadmap for researchers and drug development professionals working with novel compounds within this chemical class.

Section 1: Molecular Profile of this compound

Chemical Structure:

Caption: Hypothesized mechanism of kinase inhibition.

Section 3: Experimental Validation: A Step-by-Step Protocol Guide

To test the hypothesis of kinase inhibition, a series of well-defined experiments are necessary. The following protocols provide a robust framework for this investigation.

In Vitro Kinase Inhibition Assay

This assay will determine the direct inhibitory effect of the compound on the activity of a selected panel of protein kinases.

Principle: A luminescent ATP detection assay is used to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and the inhibitory effect of the compound is measured by the rescue of luminescence.

Materials:

-

This compound

-

Recombinant human kinases (e.g., a panel of representative kinases from different families)

-

Kinase-specific peptide substrates

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

-

Reaction Setup:

-

Add 5 µL of kinase buffer to all wells.

-

Add 1 µL of the compound dilution to the experimental wells. Add 1 µL of DMSO to the positive and negative control wells.

-

Add 2 µL of the kinase/substrate mixture to the experimental and positive control wells. Add 2 µL of buffer to the negative control wells.

-

Incubate for 10 minutes at room temperature.

-

-

Kinase Reaction:

-

Add 2 µL of ATP solution to initiate the reaction.

-

Incubate for 60 minutes at room temperature.

-

-

Signal Detection:

-

Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for the in vitro kinase inhibition assay.

Cell-Based Target Engagement Assay

This assay confirms that the compound interacts with its intended kinase target within a cellular environment.

Principle: The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Materials:

-

Cancer cell line expressing the target kinase (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Protease inhibitor cocktail

-

Equipment for cell lysis (e.g., sonicator)

-

PCR thermocycler

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against the target kinase

-

HRP-conjugated secondary antibody

-